6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a triazolo-thiadiazole core. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenyl hydrazine with 3-methylthiophene-2-carboxylic acid, followed by cyclization with thiocarbonyl compounds under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-Dichlorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2,4-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H8Cl2N4S2 |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
6-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8Cl2N4S2/c1-7-4-5-21-11(7)12-17-18-14-20(12)19-13(22-14)9-3-2-8(15)6-10(9)16/h2-6H,1H3 |
InChI Key |
IUEIBDDYUNOXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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